REACTION_CXSMILES
|
[Si]([O:11][CH2:12][CH3:13])(OCC)(OCC)OCC.[CH3:14][Si](OC)(OC)OC.OCCN([CH2:29][CH2:30][CH2:31][Si:32]([O:39][CH2:40]C)([O:36][CH2:37]C)[O:33][CH2:34]C)CCO.O.[C:43](O)(=O)[CH3:44]>>[O:11]1[CH:12]2[CH:13]1[CH2:14][CH:29]([CH2:30][CH2:31][Si:32]([O:33][CH3:34])([O:36][CH3:37])[O:39][CH3:40])[CH2:43][CH2:44]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](OCC)(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN(CCO)CCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
O1C2CC(CCC21)CC[Si](OC)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |